Cas no 174180-95-1 (1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-6-fluoro-,1,1-dimethylethyl ester)

1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-6-fluoro-,1,1-dimethylethyl ester structure
174180-95-1 structure
Product Name:1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-6-fluoro-,1,1-dimethylethyl ester
Numero CAS:174180-95-1
MF:C13H14BrFN2O2
MW:329.164865970612
CID:1359020
PubChem ID:10568325
Update Time:2025-04-20

1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-6-fluoro-,1,1-dimethylethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indazole-1-carboxylic acid, 3-(bromomethyl)-6-fluoro-,1,1-dimethylethyl ester
    • BS-15655
    • tert-butyl 3-(bromomethyl)-6-fluoroindazole-1-carboxylate
    • AB58329
    • DB-210374
    • 1h-indazole-1-carboxylic acid,3-(bromomethyl)-6-fluoro-,1,1-dimethylethyl ester
    • 3-Bromomethyl-6-fluoro-1-tert-butoxycarbonyl-1H-indazole
    • TERT-BUTYL 3-(BROMOMETHYL)-6-FLUORO-1H-INDAZOLE-1-CARBOXYLATE
    • 1-Boc-3-(bromomethyl)-6-fluoro-1H-indazole
    • TERT-BUTYL3-(BROMOMETHYL)-6-FLUORO-1H-INDAZOLE-1-CARBOXYLATE
    • SCHEMBL8426868
    • 3-Bromomethyl-6-fluoro-1-tert-butoxycarbonyl indazole
    • D83292
    • AKOS027376680
    • EN300-12578677
    • ONVPTCZPLVIMLP-UHFFFAOYSA-N
    • 3-Bromomethyl-6-fluoro-1-tert-butoxycarbonyl-indazole
    • 174180-95-1
    • CS-0163662
    • Inchi: 1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
    • Chiave InChI: ONVPTCZPLVIMLP-UHFFFAOYSA-N
    • Sorrisi: BrCC1C2C=CC(=CC=2N(C(=O)OC(C)(C)C)N=1)F

Proprietà calcolate

  • Massa esatta: 328.02227g/mol
  • Massa monoisotopica: 328.02227g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 348
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 44.1Ų

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